Product packaging for 2-Pyridin-2-ylpyrimidine-5-carbaldehyde(Cat. No.:CAS No. 954226-94-9)

2-Pyridin-2-ylpyrimidine-5-carbaldehyde

Cat. No.: B1326431
CAS No.: 954226-94-9
M. Wt: 185.18 g/mol
InChI Key: YKKGUSHYAFNZLB-UHFFFAOYSA-N
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Description

Significance of Pyridine-Pyrimidine Hybrid Systems in Synthetic Chemistry Research

The fusion of pyridine (B92270) and pyrimidine (B1678525) rings into a single molecular entity creates a "hybrid system" that is of considerable interest to medicinal chemists. Both pyridine and pyrimidine are foundational structures in a vast number of biologically active compounds. nih.govgsconlinepress.com Pyridine-based ring systems are among the most utilized heterocycles in drug design, valued for their significant impact on pharmacological activity. nih.gov Similarly, the pyrimidine moiety is considered a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with antimicrobial, antiviral, and antitumor properties. nih.gov

By combining these two pharmacophores, researchers aim to create novel molecules that may exhibit unique or enhanced biological activities. Compounds containing the 2-(pyridin-2-yl)pyrimidine (B3183638) core have been investigated for a range of therapeutic applications, including the development of anti-fibrotic agents. nih.gov The pyridine ring, with its specific electronic and steric properties, allows for the fine-tuning of molecular interactions, potentially enhancing the efficacy and selectivity of drug candidates. nih.gov

Role of the Aldehyde Functionality in Chemical Transformations

The aldehyde group is one of the most versatile functional groups in organic chemistry, serving as a gateway for a multitude of chemical transformations. In the context of 2-Pyridin-2-ylpyrimidine-5-carbaldehyde, this group is the primary site of reactivity, allowing chemists to use the molecule as a building block to construct more elaborate structures. researchgate.net

Aldehydes are particularly known for their participation in condensation reactions. researchgate.net These reactions involve the joining of two molecules, often with the elimination of a small molecule like water. For instance, an aldehyde can react with an amine to form a Schiff base (imine), a common structural motif in coordination chemistry and biologically active compounds. It can also react with compounds containing an active methylene (B1212753) group in what is known as the Knoevenagel condensation. researchgate.net These transformations are crucial for extending the molecular framework and introducing new functional groups.

Furthermore, the aldehyde group can undergo nucleophilic substitution reactions and can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the synthetic possibilities. researchgate.net This reactivity is fundamental to its role as a key intermediate in the synthesis of diverse heterocyclic systems. researchgate.net

Overview of Research Trajectories for the 2-Pyridin-2-ylpyrimidine Core Structure

Research involving the 2-pyridin-2-ylpyrimidine core is primarily driven by the search for new therapeutic agents. The versatility of this scaffold allows for the creation of large libraries of related compounds, which can then be screened for biological activity. nih.gov

A notable research trajectory involves using this core structure to develop inhibitors of specific enzymes. For example, derivatives of the 2-(pyridin-2-yl)pyrimidine scaffold have been designed, synthesized, and evaluated for their potential as anti-fibrotic drugs. nih.gov In one such study, a series of novel 2-(pyridin-2-yl)pyrimidine derivatives were synthesized and tested for their ability to inhibit the proliferation of hepatic stellate cells, which play a key role in the development of liver fibrosis. nih.gov The synthetic strategy involved building the pyridine-pyrimidine core and then modifying a functional group (a carboxylic acid, in this case, rather than an aldehyde) to create a variety of amide derivatives. nih.gov This approach highlights a common strategy in drug discovery: starting with a core scaffold and systematically altering its peripheral chemical groups to optimize biological activity.

Fourteen compounds from this study showed better anti-fibrotic activities than the reference drug Pirfenidone. nih.gov Specifically, compounds designated 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) demonstrated the most promising results, with IC50 values of 45.69 μM and 45.81 μM, respectively. nih.gov This type of research underscores the potential of the 2-pyridin-2-ylpyrimidine framework as a foundation for developing new medicines. nih.gov

The availability of building blocks like this compound is crucial for these research endeavors, enabling the efficient exploration of chemical space around this promising heterocyclic system. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O B1326431 2-Pyridin-2-ylpyrimidine-5-carbaldehyde CAS No. 954226-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-7-8-5-12-10(13-6-8)9-3-1-2-4-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKGUSHYAFNZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647957
Record name 2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954226-94-9
Record name 2-(2-Pyridinyl)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954226-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Organic Transformations of 2 Pyridin 2 Ylpyrimidine 5 Carbaldehyde

Chemical Reactivity of the Aldehyde Functionality in Multi-Component Reactions

The aldehyde group in 2-Pyridin-2-ylpyrimidine-5-carbaldehyde is a prime site for participation in multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single operation to form a complex product. nih.govwindows.net These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. nih.gov The aldehyde can act as the electrophilic component in various MCRs, such as the Biginelli, Hantzsch, or Ugi reactions, leading to the synthesis of highly functionalized heterocyclic structures. nih.govacsgcipr.org

For instance, in a Hantzsch-type pyridine (B92270) synthesis, an aldehyde is condensed with a β-ketoester and a nitrogen source. acsgcipr.org The reactivity of this compound in such sequences allows for the incorporation of its unique bis-heterocyclic core into larger, more complex molecular architectures. Similarly, its participation in reactions to form pyridin-2(1H)-one derivatives has been explored, showcasing the versatility of the aldehyde in domino reactions that involve sequential condensations and cyclizations. researchgate.netrsc.org

Table 1: Potential Multi-Component Reactions Involving an Aldehyde Functionality

Reaction Name Typical Reactants Resulting Heterocycle
Hantzsch Reaction Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium acetate Dihydropyridine (oxidized to Pyridine)
Biginelli Reaction Aldehyde, β-ketoester, Urea/Thiourea Dihydropyrimidinone/-thione
Ugi Reaction Aldehyde, Amine, Isocyanide, Carboxylic Acid α-Acylamino carboxamide

This table represents general MCRs where an aldehyde, such as that in this compound, can serve as the electrophilic component.

Stereoselective Reactions Involving the Carbaldehyde Group (e.g., Soai's Asymmetric Autocatalysis Substrates)

Pyrimidine-5-carbaldehydes are renowned as the cornerstone substrates for the Soai reaction, a remarkable example of asymmetric autocatalysis. nih.govwikipedia.org This reaction involves the alkylation of the pyrimidine-5-carbaldehyde (B119791) with diisopropylzinc (B128070), where the chiral product, a pyrimidyl alcohol, acts as a catalyst for its own formation. wikipedia.orgresearchgate.net This process can lead to a product with a very high enantiomeric excess (ee) even when starting with a catalyst of very low ee, a phenomenon known as chiral amplification. wikipedia.org

The reaction is exceptionally sensitive to the structure of the pyrimidine (B1678525) aldehyde. nih.gov While various pyrimidine-5-carbaldehydes have been studied, those with alkynyl substituents at the 2-position often exhibit superior autocatalysis and selectivity. nih.gov The reaction of this compound with diisopropylzinc is a key example of this transformation. The resulting chiral (S)- or (R)-1-(2-(pyridin-2-yl)pyrimidin-5-yl)propan-2-ol can then catalyze subsequent reactions, amplifying the initial enantiomeric imbalance. nih.govresearchgate.net

Table 2: Examples of Substrates in Soai's Asymmetric Autocatalysis

Aldehyde Substrate Alkylating Agent Chiral Product Key Observation
Pyrimidine-5-carbaldehyde Diisopropylzinc Pyrimidyl alcohol The foundational reaction for asymmetric autocatalysis. wikipedia.org
2-(tert-butylethynyl)pyrimidine-5-carbaldehyde Diisopropylzinc (S)- or (R)-1-(2-(tert-butylethynyl)pyrimidin-5-yl)-2-methylpropan-1-ol Highly efficient self-amplifying system achieving >99.5% ee. researchgate.net

Heterocyclic Ring Modifications and Rearrangements

The pyrimidine ring system within this compound is susceptible to various modifications and rearrangements, offering pathways to diverse heterocyclic structures. One notable transformation is the pyrimidine-to-pyridine ring interconversion. wur.nl Such rearrangements can be induced by nucleophiles, where the reaction can proceed through different mechanisms depending on whether the nitrogen atom in the resulting pyridine ring originates from the pyrimidine ring itself or from the attacking nucleophilic reagent. wur.nl

Another innovative approach to modifying the pyrimidine core is a "deconstruction–reconstruction" strategy. This method involves transforming the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to form a three-carbon iminoenamine building block. This intermediate can subsequently be used in various heterocycle-forming reactions, effectively diversifying the initial pyrimidine core into other structures like substituted pyrimidines or azoles. nih.gov This strategy allows for significant structural modifications on complex molecules that would be challenging to achieve through conventional methods. nih.gov

Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolopyrimidines)

The this compound scaffold is an excellent starting point for the synthesis of fused heterocyclic systems, particularly pyrrolopyrimidines. These fused systems are of significant interest in medicinal chemistry. Synthetic strategies often involve reactions that build the pyrrole (B145914) ring onto the existing pyrimidine core.

One common method involves a one-pot synthesis utilizing a Wittig olefination of the carbaldehyde group, followed by bromination, to create a key precursor for the subsequent intramolecular cyclization to form the pyrrolopyrimidine ring system. Other approaches might involve condensation of the aldehyde with a compound containing an active methylene (B1212753) group, followed by cyclization and aromatization steps to yield the desired fused heterocycle. nih.govnih.gov These synthetic routes demonstrate the utility of the carbaldehyde as a handle for constructing complex, fused polycyclic aromatic systems.

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
Diisopropylzinc
(S)-1-(2-(pyridin-2-yl)pyrimidin-5-yl)propan-2-ol
(R)-1-(2-(pyridin-2-yl)pyrimidin-5-yl)propan-2-ol
Pyrimidine-5-carbaldehyde
2-(tert-butylethynyl)pyrimidine-5-carbaldehyde
(S)-1-(2-(tert-butylethynyl)pyrimidin-5-yl)-2-methylpropan-1-ol
(R)-1-(2-(tert-butylethynyl)pyrimidin-5-yl)-2-methylpropan-1-ol
2-(1-adamantylethynyl)pyrimidine-5-carbaldehyde
N-arylpyrimidinium salt
Iminoenamine
β-ketoester
Ammonia
Ammonium acetate
Urea
Thiourea
Amine
Isocyanide
Carboxylic Acid
Boronic acid

Coordination Chemistry and Metal Complexes of 2 Pyridin 2 Ylpyrimidine 5 Carbaldehyde Derived Ligands

Design and Synthesis of 2-Pyridin-2-ylpyrimidine-based Ligands for Metal Complexation

The design of ligands based on the 2-pyridin-2-ylpyrimidine framework is centered on creating molecules with specific coordination properties. The nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings act as excellent donor sites for metal ions. The aldehyde group at the 5-position of the pyrimidine ring offers a reactive site for further chemical modification, allowing for the synthesis of a wide array of Schiff base ligands. This is typically achieved through condensation reactions with various primary amines. This synthetic flexibility enables the fine-tuning of the steric and electronic properties of the resulting ligands, which can influence the geometry, stability, and reactivity of the corresponding metal complexes. chemimpex.comresearchgate.net

The synthesis of these ligands often involves a multi-step process. A common approach begins with the synthesis of the core 2-(pyridin-2-yl)pyrimidine (B3183638) structure, which can then be functionalized with a carbaldehyde group. nih.gov Subsequent reaction with an amine leads to the formation of an imine linkage, yielding the desired Schiff base ligand. The choice of the amine in this step is crucial as it introduces different functionalities into the ligand, thereby altering its coordination behavior and the properties of its metal complexes. rsc.org The preorganization of polypyridyl ligands, such as those containing 1,10-phenanthroline, through the use of bridging groups, is a key design consideration that influences their thermodynamic metal ion selectivity in aqueous solutions. rsc.org

Synthesis and Characterization of Metal Complexes

The ligands derived from 2-pyridin-2-ylpyrimidine-5-carbaldehyde have been successfully used to synthesize a variety of metal complexes. The characterization of these complexes is typically carried out using a combination of spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures.

Copper(I) complexes featuring ligands derived from 2-pyridin-2-ylpyrimidine are of interest due to their potential applications in photoluminescence and catalysis. The synthesis of these complexes is often achieved by reacting a suitable copper(I) salt with the desired ligand in an appropriate solvent. The resulting complexes can exhibit various coordination geometries, with tetrahedral being common for four-coordinate Cu(I) ions.

Zinc(II) complexes with 2-pyridin-2-ylpyrimidine-based ligands have been synthesized, often employing hydrothermal methods. rmit.edu.vnkoreascience.krpleiades.online This technique involves carrying out the reaction in water at high temperatures and pressures, which can promote the crystallization of the desired product. The resulting zinc(II) complexes frequently exhibit octahedral coordination geometries, where the zinc ion is coordinated to six donor atoms. nih.govresearchgate.net

In a typical octahedral complex, the ligand would coordinate to the zinc(II) ion in a bidentate or tridentate fashion, with the remaining coordination sites being occupied by other ligands, such as water molecules or counter-ions. nih.govrsc.org For example, a study on a zinc(II) complex with a 4'-(4-pyridyl)-2,2':6',2''-terpyridine ligand revealed a distorted octahedral geometry with the Zn(II) ion surrounded by six nitrogen atoms from two ligands. pleiades.online The structural analysis of these complexes provides valuable insights into the coordination preferences of the zinc(II) ion and the role of the ligand in directing the self-assembly of the final structure. ias.ac.in

ComplexSynthesis MethodCoordination GeometryReference
Zinc(II) di-nuclear complexHydrothermalFour-coordinate rmit.edu.vnkoreascience.kr
[Zn(pytpy)2][NO3]2·2H2OHydrothermalDistorted Octahedral pleiades.online
[Zn(A1)2(H2O)2]Slow evaporationDistorted Octahedral nih.gov

Platinum(II) complexes incorporating ligands derived from phenyl-pyridin-2-ylpyrimidine have been synthesized and characterized. researchgate.netbohrium.com These complexes are of particular interest due to their potential applications in organic light-emitting diodes (OLEDs) and as anticancer agents. finechem-mirea.ru The synthesis typically involves the reaction of a platinum(II) precursor, such as K₂PtCl₄, with the ligand in a suitable solvent. nih.gov

The electrochemical properties of these platinum(II) complexes have been investigated using techniques like cyclic voltammetry. bohrium.comrsc.org These studies reveal information about the redox behavior of the complexes, including the potentials at which they undergo oxidation and reduction. The electrochemical data, supported by theoretical calculations, often indicate that the reduction is ligand-centered, while the oxidation can involve both the metal and the ligand. researchgate.netbohrium.com The nature of the substituents on the ligand can significantly influence these electrochemical properties. bohrium.com

Ruthenium(II) complexes with polypyridyl ligands, including those structurally related to 2-pyridin-2-ylpyrimidine, have been extensively studied due to their rich photophysical and electrochemical properties. nih.govnih.govunits.it The synthesis of these complexes often involves the reaction of a ruthenium(II) precursor with the desired ligand. documentsdelivered.com

Photophysical and Electrochemical Properties of Metal Complexes

The metal complexes derived from this compound and its derivatives often exhibit interesting photophysical and electrochemical properties, which are largely dictated by the nature of both the metal ion and the ligand.

The photophysical properties , such as absorption and emission, are governed by the electronic transitions within the complex. tum.denih.gov For instance, copper(I) complexes are known to be luminescent, with the emission properties being tunable by modifying the ligand structure. researchgate.net Platinum(II) complexes often exhibit phosphorescence, with emission colors ranging from yellow to red, which is sensitive to the electronic nature of the substituents on the ligand. researchgate.netbohrium.commdpi.com Ruthenium(II) complexes are renowned for their luminescence arising from MLCT excited states, and their photophysical properties can be significantly improved by ligand design that enhances the energy gap between the MLCT and metal-centered states. nih.gov

The electrochemical properties of these complexes, studied by techniques like cyclic voltammetry, provide insights into their redox behavior. researchgate.net The reduction processes are often centered on the ligand, while the oxidation can be either metal-centered or ligand-centered, depending on the specific complex. researchgate.netbohrium.com For ruthenium(II) complexes, both metal-based and ligand-based redox processes are observed. rsc.org These properties are crucial for applications in areas such as photocatalysis and sensor technology. rsc.org

Metal ComplexPhotophysical PropertyElectrochemical PropertyReference
Copper(I)LuminescenceRedox activity rmit.edu.vnresearchgate.net
Platinum(II)Yellow-to-red phosphorescenceLigand-centered reduction researchgate.netbohrium.com
Ruthenium(II)MLCT-based luminescenceMetal and ligand-based redox processes nih.govrsc.org

Luminescence Properties (e.g., Fluorescence Quantum Yields, Triplet States)

Metal complexes of Schiff base ligands derived from aromatic aldehydes often exhibit luminescence, a property that is highly dependent on the nature of both the metal ion and the ligand. The extended π-system of ligands derived from this compound is expected to play a crucial role in the photophysical behavior of their metal complexes.

While specific data for complexes of ligands derived directly from this compound are not extensively reported in the literature, general trends can be inferred from related systems. For instance, platinum(II) Schiff base complexes are known to be phosphorescent, with emission quantum yields reaching up to 0.27 in acetonitrile. nih.govhku.hk These emissions originate from a triplet state, and detailed studies have allowed for the determination of zero-field splitting parameters of this emitting state, which range from 14-28 cm⁻¹. nih.govhku.hkresearchgate.net

Zinc(II) complexes with Schiff base ligands are also known to be luminescent. The complexation of a Schiff base ligand with Zn²⁺ can lead to a significant enhancement of the luminescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.com This effect is often accompanied by a blue shift in the emission band. mdpi.com For example, certain zinc(II) Schiff base complexes exhibit blue fluorescence with quantum yields ranging from 0.11 to 0.60. rsc.org

Copper(II) complexes with Schiff base ligands containing pyridine moieties have also been shown to be luminescent, typically exhibiting blue-green emission in solution. researchgate.netrsc.org The fluorescence in these complexes is often attributed to ligand-centered π* → π transitions. researchgate.net

The following table summarizes the luminescence properties of some representative metal complexes with Schiff base ligands containing pyridine or similar aromatic moieties.

Metal Complex TypeEmission λmax (nm)Quantum Yield (Φ)Emitting StateReference
Platinum(II) Schiff Base541-649up to 0.27Triplet (³MLCT/³LC) nih.govhku.hk
Zinc(II) Schiff Base472-5040.11 - 0.60Singlet (¹LC) rsc.org
Copper(II) Schiff Base478-499Not ReportedSinglet (¹LC) researchgate.net

Note: The data presented is for related Schiff base complexes and not specifically for derivatives of this compound.

Electron Transfer and Charge Transfer Transitions (e.g., MLCT)

The electronic absorption spectra of metal complexes with ligands derived from this compound are expected to be characterized by various electronic transitions, including metal-to-ligand charge transfer (MLCT) bands. These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital.

In platinum(II) Schiff base complexes, intense absorption bands in the visible region are often assigned to MLCT states, specifically ¹[Pt(5d)→π*(Schiff base)] transitions, which can be mixed with intraligand charge transfer character. nih.govhku.hkresearchgate.net The energy and intensity of these MLCT bands can be tuned by modifying the electronic properties of the Schiff base ligand.

For N^N^C platinum(II) complexes based on phenyl-pyridin-2-ylpyrimidine ligands, a complex interplay of emissions from ³MLCT and ligand-centered (³LC) states is observed. researchgate.net In some cases, particularly in the solid state, emissions from metal-metal-to-ligand charge transfer (³MMLCT) states can also be present, arising from aggregation and short Pt···Pt contacts. researchgate.net

The presence of both pyridine and pyrimidine moieties in the ligand backbone provides low-lying π* orbitals that can readily accept electron density from the metal center, facilitating MLCT transitions. The specific energy of these transitions will depend on the metal ion, its oxidation state, and the specific substituents on the Schiff base ligand.

Mechanochromic Luminescence Phenomena

Mechanochromic luminescence is a phenomenon where the color of a material's emission changes in response to mechanical stimuli, such as grinding or shearing. This property is of great interest for applications in sensors, security inks, and data storage. While there are no specific reports on the mechanochromic properties of complexes derived from this compound, the structural features of such ligands suggest that their metal complexes could exhibit this behavior.

Mechanochromic luminescence is often observed in coordination polymers and is typically associated with changes in intermolecular interactions, such as π-π stacking or metal-metal interactions, upon the application of mechanical force. nih.gov For instance, some luminescent porous coordination polymers have been shown to act as mechanochromic materials, where grinding can modify their luminescence properties. nih.gov

Platinum(II) complexes, in particular, are known to exhibit mechanochromic luminescence. rsc.org This is often attributed to the alteration of Pt···Pt distances upon grinding, which affects the energy of MMLCT transitions. It is plausible that planar metal complexes of Schiff bases derived from this compound could stack in the solid state, and mechanical stress could alter these stacking interactions, leading to a change in their emission color.

Supramolecular Chemistry and Crystal Engineering of 2 Pyridin 2 Ylpyrimidine 5 Carbaldehyde Derivatives

Design and Fabrication of Coordination Frameworks

Coordination frameworks, including Metal-Organic Frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The rational design of these frameworks allows for the precise control of their structural properties and, consequently, their functional characteristics. Derivatives of 2-Pyridin-2-ylpyrimidine-5-carbaldehyde are excellent candidates for use as ligands in the fabrication of such frameworks due to the presence of multiple potential coordination sites in the pyridine (B92270) and pyrimidine (B1678525) rings.

The nitrogen atoms of the pyridine and pyrimidine rings can act as Lewis bases, readily coordinating to metal centers. This coordination ability is a key factor in the formation of stable, extended networks. The specific geometry of the resulting coordination framework is influenced by several factors, including the coordination preferences of the metal ion, the denticity of the ligand, and the reaction conditions. For instance, the use of transition metal ions that favor octahedral or tetrahedral coordination geometries can lead to the formation of three-dimensional frameworks with predictable topologies.

While specific MOFs based on this compound are not extensively documented in publicly available research, the principles of MOF design using analogous pyridine and pyrimidine-containing ligands are well-established. The general approach involves the solvothermal reaction of a metal salt with the organic ligand. The table below summarizes typical metal ions and their coordination geometries commonly employed in the synthesis of coordination polymers.

Metal IonCommon Coordination GeometriesPotential Framework Dimensionality
Zn(II)Tetrahedral, Octahedral1D, 2D, 3D
Cu(II)Square Planar, Octahedral1D, 2D, 3D
Co(II)Tetrahedral, Octahedral1D, 2D, 3D
Cd(II)Octahedral, Heptacoordinate1D, 2D, 3D

The carbaldehyde group on the pyrimidine ring can also be chemically modified, for example, through Schiff base condensation, to introduce additional functional groups. This pre-synthesis modification of the ligand can be used to tune the properties of the resulting coordination framework, such as its porosity, catalytic activity, or luminescence.

Role of Hydrogen Bonding in Crystal Architectures

Hydrogen bonding plays a pivotal role in determining the crystal structures of organic molecules, including derivatives of this compound. These interactions, which are stronger and more directional than van der Waals forces, can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures.

In the crystal structures of related pyrimidine derivatives, various hydrogen bonding motifs have been observed. The nitrogen atoms of the pyridine and pyrimidine rings can act as hydrogen bond acceptors, while C-H groups on the aromatic rings can act as weak hydrogen bond donors. The presence of the carbaldehyde group introduces a polar C=O bond, where the oxygen atom is a strong hydrogen bond acceptor.

For instance, in the absence of metal coordination, derivatives of this compound are likely to form hydrogen-bonded networks. Common hydrogen bonding interactions in similar heterocyclic compounds are detailed in the table below.

DonorAcceptorInteraction TypeInfluence on Crystal Packing
C-H (aromatic)N (pyridine/pyrimidine)C-H···NFormation of chains or sheets
C-H (aromatic)O (carbonyl)C-H···ODimer formation, stabilization of layers
C-H (aldehyde)N (pyridine/pyrimidine)C-H···NDirectional control of molecular alignment

The interplay of these different hydrogen bonds can lead to complex and fascinating supramolecular structures. The specific hydrogen bonding patterns that are formed will depend on the steric and electronic properties of any substituents on the pyridinylpyrimidine framework.

Influence of Molecular Structure on Intermolecular Interactions and Crystal Packing

The carbaldehyde group, with its dipole moment, introduces strong electrostatic interactions that can direct the crystal packing. For example, antiparallel arrangements of the C=O dipoles are often observed, which helps to minimize electrostatic repulsion. The specific packing motif adopted by the crystal will be a balance between optimizing π-π stacking, hydrogen bonding, and dipole-dipole interactions.

Formation of Three-Dimensional Networks in Coordination Compounds

The formation of three-dimensional (3D) networks in coordination compounds of this compound derivatives is a key goal in crystal engineering. Such 3D architectures can exhibit interesting properties, such as porosity for gas storage and separation, or catalytic activity.

The connectivity of the coordination network is determined by the number of metal ions a single ligand molecule binds to and the number of ligands that coordinate to a single metal ion. By acting as a multitopic ligand, derivatives of this compound can bridge multiple metal centers, leading to the extension of the structure in three dimensions.

For example, if the ligand coordinates to two different metal ions through its pyridine and pyrimidine nitrogen atoms, it can act as a linear linker, potentially forming one-dimensional chains or two-dimensional sheets. The formation of a 3D network often requires the metal ion to coordinate to more than two ligand molecules, creating a node that connects these chains or sheets. The table below illustrates how ligand connectivity and metal coordination number can lead to different network dimensionalities.

Ligand ConnectivityMetal Coordination NumberResulting Network Dimensionality
221D Chain
232D Sheet
332D Sheet or 3D Network
343D Network
443D Network

In addition to strong coordination bonds, weaker intermolecular forces such as hydrogen bonding and π-π stacking can play a crucial role in linking lower-dimensional coordination polymers into a 3D supramolecular architecture. This hierarchical assembly, where strong bonds create primary structures that are then organized by weaker interactions, is a powerful strategy in the design of complex crystalline materials.

Computational and Theoretical Studies on 2 Pyridin 2 Ylpyrimidine 5 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties and reactivity of molecules. For heterocyclic systems similar to 2-Pyridin-2-ylpyrimidine-5-carbaldehyde, DFT calculations are employed to predict molecular conformations, analyze vibrational spectra, and understand rotational energy barriers.

For instance, studies on the related compound 2-formyl pyridine (B92270) have used DFT with a 6-31+G* basis set to investigate its torsional potential and molecular conformation. nih.gov These calculations predicted that 2-formyl pyridine predominantly exists in a cis conformation, with a calculated rotational barrier of 9.38 kcal/mol between its cis and trans forms. nih.gov Such analyses are crucial for understanding the molecule's structural dynamics. The vibrational wavenumbers and their corresponding assignments are also examined theoretically and compared with experimental data to validate the computational model. nih.gov

Reactivity predictions are often made using molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. mdpi.com Regions with high electron density (colored red or orange) indicate nucleophilic centers, while low-density regions (blue) represent electrophilic centers. mdpi.com For pyridine derivatives, DFT studies have shown that widespread reactive sites can promote adsorption onto surfaces, a key aspect in applications like corrosion inhibition. mdpi.com These computational tools help in predicting how this compound might interact with other reagents.

Table 1: Example of DFT-Calculated Rotational Barriers for Isomeric Formyl Pyridines This table presents data for related formyl pyridine compounds to illustrate typical results from DFT calculations.

CompoundConformationRotational Barrier (kcal/mol)
2-formyl pyridinePredominantly cis9.38
3-formyl pyridinePredominantly cis8.55
4-formyl pyridineTwo equivalent planar structures7.18
Data sourced from a DFT study on formyl pyridines. nih.gov

Theoretical Investigations of Photophysical Properties (e.g., Solvatochromism, Emission Mechanisms)

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for elucidating the photophysical properties of complex organic molecules. These studies help in understanding phenomena such as solvatochromism, where a substance's color changes with the polarity of the solvent. nih.gov

For pyrimidine-based dyes, TD-DFT calculations are used to analyze the nature of electronic transitions observed in absorption and fluorescence spectra. researchgate.net While absorption spectra may show little dependence on solvent polarity, fluorescence emission spectra often display a strong correlation. researchgate.net This behavior is investigated by calculating the electronic structure in both the ground and excited states. researchgate.net

In pyrimidine (B1678525) derivatives, the influence of substituents on photophysical properties is a key area of research. Theoretical calculations at the B3LYP level have been used to study 5-substituted 2-thiopyrimidines, corroborating experimental findings on their excited state energies and confirming the ππ* nature of their lowest triplet states. rsc.orgresearchgate.net Such studies reveal how even small structural changes can significantly alter triplet state lifetimes and energies. rsc.org The investigation of solvatochromism often involves correlating experimental spectral shifts with theoretical calculations in various solvents, which can be modeled using approaches like the Polarizable Continuum Model (PCM). beilstein-journals.orgrsc.org

Molecular Modeling and Simulation of Chemical Interactions

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD), are vital for understanding how molecules like this compound interact with biological targets. These methods are particularly relevant in drug discovery, where pyrimidine scaffolds are common.

For example, combined computational approaches have been used to study the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines, which are inhibitors of cyclin-dependent kinases (CDKs) like CDK2 and CDK7. nih.govresearchgate.net These studies employ a suite of techniques including:

Flexible Docking: To predict the binding pose of the ligand in the protein's active site. nih.gov

Molecular Dynamics (MD) Simulations: To observe the dynamic behavior of the ligand-protein complex over time and assess its stability. nih.govresearchgate.net

Binding Free Energy Calculations: To quantify the strength of the interaction and compare the affinity of different ligands for the target. nih.gov

These simulations provide insights into the specific interactions, such as hydrogen bonds and van der Waals forces, that govern binding and selectivity. nih.govresearchgate.net Furthermore, in silico mutations of key amino acid residues in the protein's binding site can be performed to probe their impact on ligand binding, offering a deeper understanding of the molecular recognition mechanism. nih.govresearchgate.net

Elucidation of Reaction Mechanisms Through Computational Chemistry

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying transition states and intermediates that are often difficult to detect experimentally. DFT calculations are frequently used to construct free energy profiles for proposed reaction mechanisms.

Structure-Activity Relationships (SAR) from a Chemical Structure Perspective

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological or functional activity. Computational methods play a key role in developing and rationalizing these relationships, guiding the design of more potent and selective compounds.

In the context of pyrimidine derivatives as therapeutic agents, SAR studies are common. For a series of novel 2-(pyridin-2-yl) pyrimidine derivatives evaluated for anti-fibrotic activity, different substituents were introduced, and their biological activities were measured. nih.gov Compounds with a p-tolylcarbamoyl group or a 3,4-difluorophenyl)carbamoyl group at the 5-position of the pyrimidine ring showed the highest potency, with IC50 values around 45 µM. nih.gov

Computational SAR studies on pyrimidine-based CDK2 inhibitors have provided insights into selectivity over other kinases like CDK7. nih.gov By analyzing the steric and electronic complementarity of inhibitors within the protein binding sites, researchers can understand why certain structural modifications enhance activity and selectivity. These computational insights are valuable for the rational design and development of new, more effective inhibitors. nih.gov

Spectroscopic Characterization Methodologies for 2 Pyridin 2 Ylpyrimidine 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of 2-pyridin-2-ylpyrimidine-5-carbaldehyde and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the comprehensive elucidation of the molecular structure. fiveable.me

¹H NMR spectroscopy is particularly informative for identifying the number and types of hydrogen atoms within a molecule. fiveable.me The chemical shifts, splitting patterns, and coupling constants observed in the ¹H NMR spectrum of this compound and its derivatives allow for the precise assignment of protons on the pyridine (B92270) and pyrimidine (B1678525) rings, as well as the aldehyde proton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. fiveable.me The chemical shifts of the carbon atoms are sensitive to their local electronic environment, enabling the identification of different carbon types, such as those in the aromatic rings and the carbonyl group of the aldehyde. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. nih.gov

NMR spectroscopy is also a powerful method for studying dynamic processes, such as prototropic tautomerism. siftdesk.org In certain substituted pyridine and pyrimidine derivatives, the transfer of a proton can lead to the existence of two or more tautomeric forms in equilibrium. This chemical exchange can cause significant broadening of signals in both ¹H and ¹³C NMR spectra, providing evidence for the tautomeric process. siftdesk.org The rate of this exchange can be influenced by factors such as temperature and the polarity of the solvent. siftdesk.org

Table 1: Representative NMR Data for Pyridine and Pyrimidine Derivatives

Compound Type Nucleus Typical Chemical Shift Range (ppm) Notes
Pyridine Derivatives ¹H 7.0 - 9.0 Protons on the aromatic ring
¹³C 120 - 150 Carbons in the aromatic ring
Pyrimidine Derivatives ¹H 7.0 - 9.5 Protons on the aromatic ring
¹³C 120 - 165 Carbons in the aromatic ring
Aldehydes ¹H 9.0 - 10.0 Aldehyde proton (CHO)

Note: The exact chemical shifts can vary depending on the specific substituents and solvent used.

Mass Spectrometry (MS, HR-MS, ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which aids in the determination of the elemental composition of the molecule and its fragments. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of compounds, often producing protonated molecules [M+H]⁺. nih.gov

The fragmentation patterns observed in the mass spectrum provide valuable structural information. In pyrimidine derivatives, fragmentation often involves the successive loss of small functional groups followed by the decomposition of the heterocyclic rings. sapub.org For molecules containing both pyridine and benzimidazole (B57391) moieties linked by a methylene (B1212753) sulfoxide (B87167) bridge, fragmentation frequently occurs near the linker, leading to characteristic fragment ions. nih.gov The presence of sulfur can be identified by the characteristic M+2 isotopic peak. sapub.org

Common fragmentation pathways for related heterocyclic compounds include:

α-cleavage: Cleavage of a bond adjacent to a heteroatom or functional group. nih.gov

Loss of small molecules: Elimination of stable neutral molecules like CO, H₂O, or HCN. nih.govmdpi.com

Ring cleavage: Fragmentation of the heterocyclic rings to produce smaller, stable ions. sapub.orgmdpi.com

The specific fragmentation pathways of this compound would be expected to involve initial cleavages around the aldehyde group and the bond connecting the two heterocyclic rings.

Table 2: Common Fragment Ions in Mass Spectra of Pyrimidine Derivatives

m/z Value Possible Fragment Notes
[M+H]⁺ Protonated molecule Typically the base peak in ESI-MS
[M-CO]⁺ Loss of carbon monoxide Common for aldehydes and ketones
[M-HCN]⁺ Loss of hydrogen cyanide Characteristic of nitrogen-containing heterocycles

Note: The observed fragments and their relative intensities depend on the specific compound and the ionization conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. uzh.ch For compounds like this compound, which contain conjugated π-systems, UV-Vis spectra typically exhibit absorption bands corresponding to π → π* and n → π* transitions. libretexts.org

The π → π* transitions are generally more intense and occur at shorter wavelengths, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are typically weaker and occur at longer wavelengths, involving the promotion of a non-bonding electron (from the nitrogen atoms or the oxygen of the carbonyl group) to a π* antibonding orbital. masterorganicchemistry.com

The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net In some cases, intramolecular charge transfer (CT) transitions can also be observed, which are particularly sensitive to the solvent environment. researchgate.net For derivatives of this compound, the nature and position of substituents on the pyridine or pyrimidine rings can significantly affect the energies of the molecular orbitals and thus the wavelengths of the absorption maxima.

Table 3: Typical UV-Vis Absorption Data for Pyridine and Carbonyl Compounds

Chromophore Transition Typical λmax (nm)
Pyridine Ring π → π* ~250
Carbonyl Group (C=O) n → π* ~270-300
π → π* Shorter wavelength, often below 200 nm

Note: λmax values are approximate and can be significantly affected by the molecular structure and solvent.

Fluorescence and Luminescence Spectroscopy for Emission Properties

Fluorescence and luminescence spectroscopy provide insights into the emissive properties of molecules after they have been electronically excited. Many pyridine and pyrimidine derivatives exhibit fluorescence, and their emission characteristics are often sensitive to their molecular structure and environment. nih.govsciforum.net

The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can significantly influence the fluorescence properties by affecting the internal charge transfer (ICT) state. nih.gov Some pyridine-based compounds exhibit aggregation-induced emission enhancement (AIEE), where they are weakly fluorescent in solution but become highly emissive in the aggregated state. nih.gov

For certain derivatives, such as 2-(2′-hydroxyphenyl)pyrimidines, the absence of fluorescence can be attributed to an excited-state intramolecular proton transfer (ESIPT) process. nih.gov In this process, a proton is transferred from the hydroxyl group to a nitrogen atom on the pyrimidine ring in the excited state, leading to a non-radiative decay pathway. nih.gov This process can sometimes be inhibited, for example by protonation of the pyrimidine ring with an acid, which can "switch on" the fluorescence. nih.gov

Table 4: Factors Influencing Fluorescence Properties of Pyridine/Pyrimidine Derivatives

Factor Effect on Emission
Solvent Polarity Can cause shifts in emission wavelength (solvatochromism)
Substituents Electron-donating/withdrawing groups can tune emission color and intensity
Aggregation Can lead to quenching or enhancement (AIEE) of fluorescence

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C=O stretching of the aldehyde, C-H stretching of the aromatic rings and the aldehyde, and C=C and C=N stretching vibrations of the heterocyclic rings. pressbooks.publibretexts.org

Key expected IR absorptions include:

C=O stretch: A strong, sharp peak typically in the range of 1670-1730 cm⁻¹. For an aldehyde adjacent to an aromatic ring, this absorption is expected around 1705 cm⁻¹. pressbooks.pubopenstax.org

Aldehyde C-H stretch: Two weak bands around 2750 and 2850 cm⁻¹. openstax.org

Aromatic C-H stretch: Bands appearing above 3000 cm⁻¹. libretexts.org

Aromatic C=C and C=N stretches: A series of bands in the 1400-1600 cm⁻¹ region. libretexts.org

The region below 1400 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the specific molecule. libretexts.org

Table 5: Characteristic IR Absorption Frequencies

Functional Group Vibration Frequency Range (cm⁻¹) Intensity
Aldehyde (Ar-CHO) C=O stretch 1710 - 1685 Strong
C-H stretch 2850 - 2800 and 2750 - 2700 Weak to Medium
Aromatic Ring C-H stretch 3100 - 3000 Medium
C=C stretch 1600 - 1450 Medium to Weak

Raman Spectroscopy Techniques for Ground and Excited-State Electronic Structure Probing

Raman spectroscopy provides complementary information to IR spectroscopy, as it is based on the inelastic scattering of light. It is particularly useful for probing the vibrational modes of a molecule. Single-crystal polarized Raman spectroscopy can provide detailed information about the orientation of molecules within a crystal lattice and can help in the assignment of vibrational modes to specific symmetries. iku.edu.tr

Techniques such as Resonance Raman, Surface-Enhanced Raman Spectroscopy (SERS), and Transient Raman Spectroscopy can be applied to study the ground and excited-state electronic structures of this compound and its derivatives. Resonance Raman spectroscopy, for instance, can selectively enhance the vibrational modes associated with a chromophore by using an excitation wavelength that corresponds to an electronic transition. SERS can be used to obtain enhanced Raman signals from molecules adsorbed on metal surfaces. Picocavity-enhanced Raman spectroscopy is an advanced technique that can probe vibrational transitions at the subnanometer scale. researchgate.net

Advanced Applications in Chemical Research and Materials Science

Utilization as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

2-Pyridin-2-ylpyrimidine-5-carbaldehyde is widely recognized as a versatile building block in organic synthesis, primarily for the construction of more complex, biologically active molecules. chemimpex.comchemimpex.com Its utility stems from the presence of a reactive aldehyde group attached to the electron-deficient pyrimidine (B1678525) ring, which can readily participate in a wide range of chemical transformations. This allows for the strategic introduction of the pyridin-2-yl-pyrimidine scaffold into larger molecular frameworks.

The compound serves as a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com The aldehyde functional group is a versatile handle for various reactions, including condensations and substitutions, which are fundamental for generating libraries of new drug candidates. chemimpex.com Researchers leverage these reactions to explore diverse synthetic pathways, leading to molecules designed to target specific enzymes and receptors. chemimpex.com

Reaction TypeReagent/PartnerResulting Structure/Function
Condensation Amines, hydrazines, etc.Schiff bases, hydrazones, and other N-heterocycles
Nucleophilic Addition Organometallic reagents (e.g., Grignards)Secondary alcohols for further functionalization
Wittig Reaction Phosphonium (B103445) ylidesAlkenes, extending the conjugated system
Reductive Amination Amines and a reducing agentSubstituted amine derivatives

These synthetic routes enable the development of novel compounds with potential therapeutic or specialized chemical properties.

Development of Advanced Materials

The structural and electronic characteristics of this compound make it a valuable component in the design of advanced materials with tailored properties.

In materials science, the compound is utilized in the creation of advanced polymers and coatings. chemimpex.com The aldehyde group provides a reactive site for incorporating the molecule into polymer chains through copolymerization or for grafting it onto surfaces to create functional coatings. The inclusion of the rigid, nitrogen-rich pyridinyl-pyrimidine structure into a polymer backbone can enhance thermal stability and modify mechanical properties. chemimpex.com

The molecular architecture of this compound is inherently suited for applications in optoelectronics. It embodies the characteristics of a Donor-π-Acceptor (D-π-A) system, which is a cornerstone for designing organic chromophores and luminescent materials. In this molecule, the pyridine (B92270) ring can act as an electron-donating or π-rich unit, while the pyrimidine ring, especially when functionalized with the strongly electron-withdrawing carbaldehyde group, serves as the electron acceptor.

This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon crucial for nonlinear optical (NLO) properties and luminescence. researchgate.net Molecules with significant ICT character are central to the development of materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. researchgate.netmdpi.com

ComponentRole in D-π-A SystemContribution to Optoelectronic Properties
Pyridine Ring Donor (D) / π-systemProvides electron density and participates in conjugation
Pyrimidine Ring π-bridge / Acceptor (A)Electron-deficient π-system that facilitates charge transfer
Carbaldehyde Group Acceptor (A)Strongly electron-withdrawing group, enhancing the charge transfer character

Catalysis and Organocatalysis Research, including Asymmetric Catalysis

The presence of both pyridine and pyrimidine moieties, which are known to act as ligands for metal centers, suggests significant potential for this compound in catalysis. researchgate.net Specifically, pyrimidine-5-carbaldehydes are notable for their role in asymmetric autocatalysis.

In the well-known Soai reaction, pyrimidine-5-carbaldehydes undergo enantioselective alkylation in the presence of diisopropylzinc (B128070) to yield chiral pyrimidyl alkanols. researchgate.netchemicalbook.com This reaction is a rare example of asymmetric autocatalysis, where the chiral product acts as a catalyst for its own formation, leading to a rapid increase in the enantiomeric excess of the product. researchgate.net Research has identified zinc hemiacetalate complexes, formed in-situ from the aldehyde and the product alcohol, as the highly active transient catalysts in this process. researchgate.net This application highlights the compound's utility in fundamental studies of chirality amplification and the origins of homochirality. researchgate.net

Chemical Sensing and Probe Development

The D-π-A structure of this compound, which gives rise to its potential luminescent properties, also makes it a candidate for the development of chemical sensors and probes. The basis for this application lies in the sensitivity of the intramolecular charge transfer (ICT) process to the local chemical environment.

The nitrogen atoms in the pyridine and pyrimidine rings, as well as the oxygen atom of the aldehyde, can act as binding sites for metal ions or other analytes. Upon binding, the electronic properties of the molecule would be perturbed, leading to a change in its absorption or emission spectrum. This change, which can be a shift in color (colorimetric) or a change in fluorescence intensity/wavelength (fluorometric), can be used to detect and quantify the presence of the target analyte.

Exploration in Biochemical Research Tools (e.g., investigation of enzyme inhibitors to understand metabolic pathways)

In the field of biochemical research, this compound and its derivatives are employed as tools to study biological systems. Specifically, they are used in research focused on the investigation of enzyme inhibitors. chemimpex.com By serving as a core scaffold, the compound allows for the synthesis of a variety of derivatives that can be screened for inhibitory activity against specific enzymes.

Identifying molecules that can inhibit certain enzymes is crucial for understanding metabolic pathways and can provide starting points for drug discovery. chemimpex.com For instance, related pyridine-based compounds have been shown to possess inhibitory activity against enzymes such as alpha-amylase and carboxypeptidase A, demonstrating the potential of this chemical class to interact with biological targets. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.